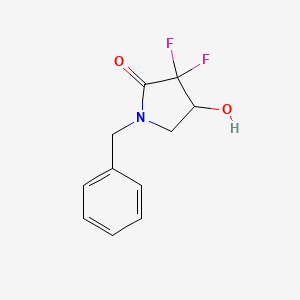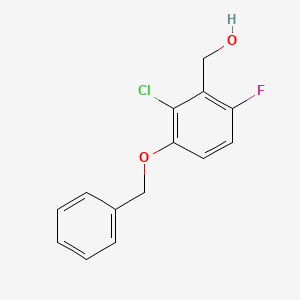
(3-(Benzyloxy)-2-chloro-6-fluorophenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-(Benzyloxy)-2-chloro-6-fluorophenyl)methanol is an organic compound that features a benzyl ether group, a chloro substituent, and a fluorine atom on a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Benzyloxy)-2-chloro-6-fluorophenyl)methanol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-6-fluorophenol and benzyl bromide.
Etherification: The phenol group of 3-chloro-6-fluorophenol is reacted with benzyl bromide in the presence of a base (e.g., potassium carbonate) to form the benzyloxy derivative.
Reduction: The resulting benzyloxy compound is then subjected to reduction conditions using a reducing agent like sodium borohydride to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems could enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3-(Benzyloxy)-2-chloro-6-fluorophenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or ketone.
Reduction: The compound can be further reduced to form the corresponding alkane.
Substitution: The chloro and fluoro substituents can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of (3-(Benzyloxy)-2-chloro-6-fluorophenyl)aldehyde.
Reduction: Formation of (3-(Benzyloxy)-2-chloro-6-fluorophenyl)alkane.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(3-(Benzyloxy)-2-chloro-6-fluorophenyl)methanol has several applications in scientific research:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific receptors or enzymes.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study protein-ligand interactions.
Industrial Applications: The compound can be used in the synthesis of agrochemicals or other specialty chemicals.
Mechanism of Action
The mechanism of action of (3-(Benzyloxy)-2-chloro-6-fluorophenyl)methanol depends on its specific application:
In Medicinal Chemistry: The compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
In Biological Studies: It can act as a ligand, binding to proteins and affecting their function or stability.
Comparison with Similar Compounds
Similar Compounds
(3-(Benzyloxy)-2-chlorophenyl)methanol: Lacks the fluorine substituent.
(3-(Benzyloxy)-2-fluorophenyl)methanol: Lacks the chlorine substituent.
(3-(Benzyloxy)-2-chloro-6-methylphenyl)methanol: Contains a methyl group instead of a fluorine atom.
Uniqueness
(3-(Benzyloxy)-2-chloro-6-fluorophenyl)methanol is unique due to the presence of both chloro and fluoro substituents, which can influence its reactivity and interactions with biological targets. The combination of these substituents can enhance the compound’s stability and specificity in various applications.
Properties
Molecular Formula |
C14H12ClFO2 |
|---|---|
Molecular Weight |
266.69 g/mol |
IUPAC Name |
(2-chloro-6-fluoro-3-phenylmethoxyphenyl)methanol |
InChI |
InChI=1S/C14H12ClFO2/c15-14-11(8-17)12(16)6-7-13(14)18-9-10-4-2-1-3-5-10/h1-7,17H,8-9H2 |
InChI Key |
KYHBTIBNXAIZHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C(=C(C=C2)F)CO)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


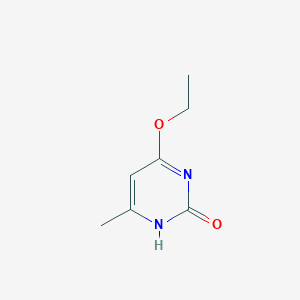
![2-(1-(Naphthalen-1-ylsulfonyl)-1H-indol-6-YL)octahydropyrrolo[1,2-A]pyrazine hydrochloride](/img/structure/B14029863.png)


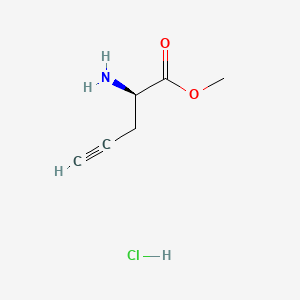

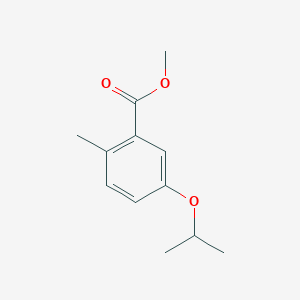
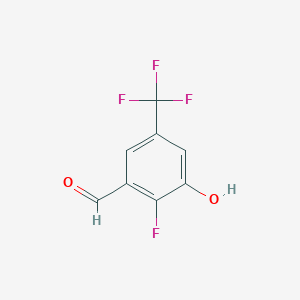
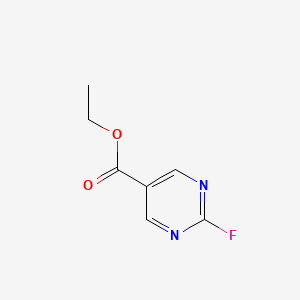
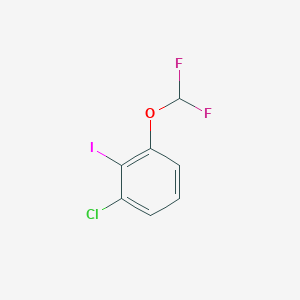
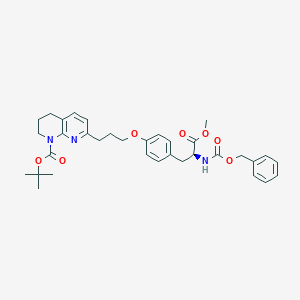
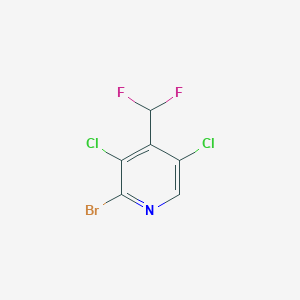
![N-(4-methoxyphenyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide hydrochloride](/img/structure/B14029923.png)
